1-(Ethylsulfonyl)-4-(propan-2-yl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-isopropylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of an ethylsulfonyl group and an isopropyl group attached to the piperazine ring. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-isopropylpiperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and isopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 1-(Ethylsulfonyl)-4-isopropylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various alkyl or aryl-substituted piperazines
Scientific Research Applications
1-(Ethylsulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-4-isopropylpiperazine
- 1-(Ethylsulfonyl)-4-methylpiperazine
- 1-(Ethylsulfonyl)-4-phenylpiperazine
Comparison: 1-(Ethylsulfonyl)-4-isopropylpiperazine is unique due to the presence of both the ethylsulfonyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially greater biological activity due to the synergistic effects of its functional groups .
Properties
Molecular Formula |
C9H20N2O2S |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2O2S/c1-4-14(12,13)11-7-5-10(6-8-11)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
BZPPGBSDRSQMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(C)C |
Origin of Product |
United States |
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